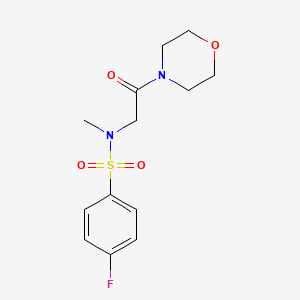![molecular formula C10H7ClFN3S B5776596 3-[(3-chloro-4-fluorophenyl)amino]-2-cyano-2-propenethioamide](/img/structure/B5776596.png)
3-[(3-chloro-4-fluorophenyl)amino]-2-cyano-2-propenethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-chloro-4-fluorophenyl)amino]-2-cyano-2-propenethioamide is an organic compound that belongs to the class of cyanoenamines. This compound is widely used in scientific research for its unique chemical and biological properties.
Mecanismo De Acción
The mechanism of action of 3-[(3-chloro-4-fluorophenyl)amino]-2-cyano-2-propenethioamide is not fully understood. However, it has been suggested that this compound exerts its biological effects by inhibiting the activity of certain enzymes or proteins. This inhibition can lead to the disruption of various cellular processes, which can ultimately result in cell death or other biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(3-chloro-4-fluorophenyl)amino]-2-cyano-2-propenethioamide have been extensively studied. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and modulate the activity of various enzymes and proteins. In addition, it has been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[(3-chloro-4-fluorophenyl)amino]-2-cyano-2-propenethioamide in lab experiments is its unique chemical and biological properties. This compound is highly reactive and can be used as a catalyst in various organic synthesis reactions. It also has potential as a drug candidate for the treatment of cancer and other diseases. However, one of the limitations of using this compound in lab experiments is its toxicity. It can be harmful if not handled properly and can cause adverse effects in living organisms.
Direcciones Futuras
There are several potential future directions for the use of 3-[(3-chloro-4-fluorophenyl)amino]-2-cyano-2-propenethioamide in scientific research. One direction is to further investigate its potential as a drug candidate for the treatment of cancer and other diseases. Another direction is to explore its use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, it could be studied as a potential catalyst in other organic synthesis reactions. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
Métodos De Síntesis
The synthesis of 3-[(3-chloro-4-fluorophenyl)amino]-2-cyano-2-propenethioamide involves the reaction of 3-chloro-4-fluoroaniline with ethyl cyanoacetate in the presence of a base. The resulting intermediate is then treated with thioacetamide to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
3-[(3-chloro-4-fluorophenyl)amino]-2-cyano-2-propenethioamide has been extensively used in scientific research for its various applications. It has been studied as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. This compound has also been used as a fluorescent probe for the detection of metal ions in biological systems. In addition, it has been used as a catalyst in organic synthesis reactions.
Propiedades
IUPAC Name |
(E)-3-(3-chloro-4-fluoroanilino)-2-cyanoprop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3S/c11-8-3-7(1-2-9(8)12)15-5-6(4-13)10(14)16/h1-3,5,15H,(H2,14,16)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTZUMCZOWSVEC-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC=C(C#N)C(=S)N)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1N/C=C(\C#N)/C(=S)N)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-chloro-4-fluoroanilino)-2-cyanoprop-2-enethioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(3-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5776513.png)


![(2,5-dimethoxyphenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5776523.png)



![4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5776544.png)
![3-chloro-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5776547.png)
![4'-{[(5-nitro-2-furyl)methylene]amino}-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5776579.png)
![2-[4-(3-phenoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5776597.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5776598.png)
![2-[(2,6-dichlorobenzyl)thio]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5776607.png)
